(2R,3R,5S)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-2-(6-(2-phenoxyacetamido)-9H-purin-9-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite
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Overview
Description
(2R,3R,5S)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-2-(6-(2-phenoxyacetamido)-9H-purin-9-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes multiple aromatic rings, a purine base, and a phosphoramidite group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,5S)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-2-(6-(2-phenoxyacetamido)-9H-purin-9-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The key steps in the synthesis include:
Protection of Hydroxyl Groups: The hydroxyl groups on the tetrahydrofuran ring are protected using a suitable protecting group, such as a silyl ether.
Coupling Reactions: The protected intermediate is then coupled with the purine base and the bis(4-methoxyphenyl)(phenyl)methoxy group using a phosphoramidite coupling reagent.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of automated synthesizers and high-throughput screening methods to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,5S)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-2-(6-(2-phenoxyacetamido)-9H-purin-9-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
(2R,3R,5S)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-2-(6-(2-phenoxyacetamido)-9H-purin-9-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent or drug delivery system.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,3R,5S)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-2-(6-(2-phenoxyacetamido)-9H-purin-9-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
4-Methoxyphenethylamine: A compound used in the synthesis of biologically relevant molecules.
Uniqueness
(2R,3R,5S)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-2-(6-(2-phenoxyacetamido)-9H-purin-9-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite is unique due to its complex structure, which includes multiple functional groups that allow for diverse chemical reactions and applications. Its combination of aromatic rings, purine base, and phosphoramidite group sets it apart from other similar compounds.
Properties
Molecular Formula |
C48H54N7O8P |
---|---|
Molecular Weight |
888.0 g/mol |
IUPAC Name |
N-[9-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C48H54N7O8P/c1-33(2)55(34(3)4)64(61-27-13-26-49)63-42-28-41(62-47(42)54-32-52-44-45(50-31-51-46(44)54)53-43(56)30-59-40-16-11-8-12-17-40)29-60-48(35-14-9-7-10-15-35,36-18-22-38(57-5)23-19-36)37-20-24-39(58-6)25-21-37/h7-12,14-25,31-34,41-42,47H,13,27-30H2,1-6H3,(H,50,51,53,56)/t41-,42+,47+,64?/m0/s1 |
InChI Key |
AHCXQCIWZOMQNA-WWNNYQTKSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1C[C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Origin of Product |
United States |
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